molecular formula C21H23NO4S2 B14388457 N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine CAS No. 88389-30-4

N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine

Cat. No.: B14388457
CAS No.: 88389-30-4
M. Wt: 417.5 g/mol
InChI Key: YCFNQGYKQMBQGT-ZVAWYAOSSA-N
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Description

N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine is a complex organic compound with the chemical formula C₂₂H₂₅NO₄S₂. This compound is part of a group of stereoisomers and is known for its unique structural properties, which include a benzoylsulfanyl group and a phenylpropanoyl group attached to an L-cysteine backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine typically involves multi-step organic reactions. One common method includes the use of benzoyl chloride and thiol-containing compounds to introduce the benzoylsulfanyl group. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoylsulfanyl derivatives.

Scientific Research Applications

N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine involves its interaction with specific molecular targets. The benzoylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoylsulfanyl and phenylpropanoyl groups attached to an L-cysteine backbone makes it a versatile compound for various applications.

Properties

CAS No.

88389-30-4

Molecular Formula

C21H23NO4S2

Molecular Weight

417.5 g/mol

IUPAC Name

(2R)-2-[[2-(benzoylsulfanylmethyl)-3-phenylpropanoyl]amino]-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C21H23NO4S2/c1-27-14-18(20(24)25)22-19(23)17(12-15-8-4-2-5-9-15)13-28-21(26)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,22,23)(H,24,25)/t17?,18-/m0/s1

InChI Key

YCFNQGYKQMBQGT-ZVAWYAOSSA-N

Isomeric SMILES

CSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C2=CC=CC=C2

Canonical SMILES

CSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C2=CC=CC=C2

Origin of Product

United States

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